molecular formula C24H18BrNO2 B5155751 4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide

4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide

Cat. No.: B5155751
M. Wt: 432.3 g/mol
InChI Key: KQKZXJDBKZDKMY-UHFFFAOYSA-N
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Description

4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide is an organic compound that features a bromine atom, a hydroxynaphthalene moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the condensation of β-naphthol, an aldehyde, and an amide in the presence of a catalyst such as ammonium acetate . This reaction is carried out under normal heating conditions, resulting in the formation of the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign catalysts and solvents, are often applied to optimize the synthesis process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: De-brominated benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to exhibit free radical scavenging activity, which is attributed to the presence of the hydroxyl group in the naphthalene ring . This activity is primarily mediated through hydrogen atom transfer and sequential proton loss electron transfer mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]benzamide is unique due to the presence of the bromine atom, which can be further functionalized through various chemical reactions. This makes it a versatile intermediate for the synthesis of a wide range of organic compounds.

Properties

IUPAC Name

4-bromo-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrNO2/c25-19-13-10-18(11-14-19)24(28)26-23(17-7-2-1-3-8-17)22-20-9-5-4-6-16(20)12-15-21(22)27/h1-15,23,27H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKZXJDBKZDKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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